molecular formula C23H20N2O4S B11318188 4-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11318188
M. Wt: 420.5 g/mol
InChI Key: ZEDYMRJVZFTVCD-UHFFFAOYSA-N
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Description

4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin moiety, a cyclopentapyrimidinone core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the sulfonyl and phenyl groups. The cyclopentapyrimidinone core is formed through cyclization reactions under specific conditions, often involving the use of catalysts and solvents such as N,N-dimethylformamide (DMF) and lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes such as lipoxygenase or cholinesterase, thereby blocking their activity. This inhibition can lead to reduced production of inflammatory mediators or neurotransmitter breakdown .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentapyrimidinone core is particularly noteworthy, as it is less common in related compounds .

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C23H20N2O4S/c26-19(15-9-10-20-21(13-15)29-12-11-28-20)14-30-22-17-7-4-8-18(17)25(23(27)24-22)16-5-2-1-3-6-16/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2

InChI Key

ZEDYMRJVZFTVCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5

Origin of Product

United States

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